molecular formula C17H15NO2 B14128287 1-(4-Ethoxycarbonylphenyl)indole

1-(4-Ethoxycarbonylphenyl)indole

Cat. No.: B14128287
M. Wt: 265.31 g/mol
InChI Key: HBFDGZWXBCWZNT-UHFFFAOYSA-N
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Description

1-(4-Ethoxycarbonylphenyl)indole is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals The structure of this compound consists of an indole ring system substituted with a 4-ethoxycarbonylphenyl group

Preparation Methods

The synthesis of 1-(4-Ethoxycarbonylphenyl)indole can be achieved through several routes. One common method involves the cyclization of an appropriate precursor, such as an ortho-substituted aniline, followed by functionalization to introduce the ethoxycarbonyl group. The reaction conditions typically involve the use of a catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under reflux conditions .

Industrial production methods for indole derivatives often involve large-scale cyclization reactions using readily available starting materials. The process may include steps such as halogenation, nitration, and reduction to achieve the desired substitution pattern on the indole ring .

Chemical Reactions Analysis

1-(4-Ethoxycarbonylphenyl)indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common for indole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while alkylation can produce alkyl-substituted indoles.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxycarbonylphenyl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Ethoxycarbonylphenyl)indole can be compared with other indole derivatives, such as:

    1-(4-Methoxyphenyl)indole: Similar in structure but with a methoxy group instead of an ethoxycarbonyl group.

    1-(4-Nitrophenyl)indole: Contains a nitro group, which significantly alters its chemical and biological properties.

    1-(4-Chlorophenyl)indole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 4-indol-1-ylbenzoate

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)14-7-9-15(10-8-14)18-12-11-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3

InChI Key

HBFDGZWXBCWZNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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